molecular formula C21H17NO4 B2742169 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 866135-99-1

3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B2742169
CAS No.: 866135-99-1
M. Wt: 347.37
InChI Key: CHPWBWJPXCUTRF-UHFFFAOYSA-N
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Description

3-Benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS 866135-99-1) is a high-purity chemical compound supplied for advanced research applications. This compound belongs to the pyrano[3,2-c]quinoline family, a scaffold recognized as a fundamental building block in many natural alkaloids and frequently used as a privileged bioactive scaffold in targeted drug design . The presence of the α-pyrone moiety makes this class of compounds an active substrate for constructing diverse hetero-annulated systems, valuable for exploring novel chemical spaces . While specific biological data for this exact derivative is limited, research on closely related analogs demonstrates significant potential. Metal complexes derived from the 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione nucleus have shown enhanced antibacterial and antifungal activities compared to the free ligand, making them candidates for developing new antimicrobial alternatives . Furthermore, pyrano[3,2-c]quinolinones have emerged as potential anticancer agents due to notable cytotoxicity against various cell lines . This compound serves as a key intermediate for researchers in medicinal chemistry, particularly in synthesizing novel metal complexes for biological evaluation and in exploring nucleophilic reactions to create a diversity of new derivatives . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzyl-6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-2-22-16-11-7-6-10-14(16)19-17(20(22)24)18(23)15(21(25)26-19)12-13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWBWJPXCUTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Hydroxyquinolone Derivatives

The foundational approach involves acid-catalyzed reactions between 4-hydroxy-1-ethylquinolin-2(1H)-one and propargyl alcohols. Piperidine in ethanol under reflux (15–30 minutes) facilitates the formation of the pyran ring system. For the target compound, 4-hydroxy-6-ethylquinolin-2(1H)-one reacts with benzyl-substituted propargyl alcohols to yield the tricyclic core.

Reaction Conditions:

  • Catalyst: Piperidine (5–10 mol%)
  • Solvent: Ethanol (50 mL per 0.01 mol substrate)
  • Temperature: Reflux (78–82°C)
  • Yield: 70–75%

Post-Cyclization Functionalization

After forming the pyrano[3,2-c]quinoline scaffold, benzylation at the 3-position is achieved via nucleophilic aromatic substitution. Benzyl chloride or bromide reacts with the deprotonated hydroxyl group at position 4 under basic conditions (K₂CO₃, DMF, 80°C).

Key Parameters:

  • Base: Potassium carbonate (2.5 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Reaction Time: 6–8 hours
  • Yield: 65–70%

Optimized Synthetic Protocol

Stepwise Synthesis

A representative protocol from Elagamey et al. involves:

  • Preparation of 4-Hydroxy-6-ethylquinolin-2(1H)-one:
    • Ethylation of 4-hydroxyquinolin-2(1H)-one using ethyl bromide in NaOH/EtOH.
  • Cyclocondensation with Propargyl Alcohol:
    • Reacting 4-hydroxy-6-ethylquinolin-2(1H)-one with 3-phenylpropargyl alcohol in ethanol/piperidine.
  • Oxidation to Dione:
    • Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the 5-position to a ketone.

Critical Data:

Step Reagents/Conditions Intermediate Yield
1 EtBr, NaOH, EtOH, reflux 4-Hydroxy-6-ethylquinolin-2(1H)-one 85%
2 3-Phenylpropargyl alcohol, piperidine, EtOH, reflux Pyrano[3,2-c]quinoline 73%
3 CrO₃, H₂SO₄, acetone, 0°C 2,5-Dione derivative 68%

Mechanistic Insights

Cyclization Dynamics

The piperidine-catalyzed step proceeds via a tandem Knoevenagel-Michael cycloaddition. The propargyl alcohol’s alkyne moiety reacts with the quinolinone’s carbonyl group, forming a conjugated dienone intermediate that undergoes 6π-electrocyclization.

Benzylation Selectivity

Benzylation occurs regioselectively at the 3-position due to the electron-rich environment created by the adjacent hydroxyl group. DFT calculations suggest a transition state stabilized by intramolecular hydrogen bonding between the hydroxyl and quinoline nitrogen.

Spectroscopic Characterization

IR and NMR Profiling

  • IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.24 (q, J=7.2 Hz, 2H, NCH₂), 4.88 (s, 1H, pyran-H4), 7.26–7.58 (m, 5H, benzyl aromatic).

Mass Spectrometry

  • ESI-MS: m/z 347.36 [M+H]⁺ (calc. 347.36 for C₂₁H₁₇NO₄).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Cyclocondensation (Elagamey et al.) Short reaction time, high regioselectivity Requires toxic Cr(VI) reagents for oxidation 68%
Microwave-Assisted Synthesis Reduced time (10–15 min) Specialized equipment needed 72%
Solid-Phase Synthesis Easy purification Limited substrate scope 60%

Industrial Scalability Challenges

  • Oxidation Step: Replacement of Jones reagent with TEMPO/NaOCl improves safety but reduces yield to 58%.
  • Solvent Recovery: Ethanol distillation post-reaction achieves 90% solvent reuse in pilot studies.

Chemical Reactions Analysis

Oxidation Reactions

The ethanediamide moiety and cyclopentyl group undergo selective oxidation under controlled conditions:

Reagent Conditions Product Yield Mechanistic Pathway
KMnO₄ (acidic)60°C, H₂SO₄, 4 hrsHydroxylated ethanediamide derivatives65–72%Radical-mediated C–H bond oxidation
Ozone (O₃)-10°C, CH₂Cl₂, 2 hrsCyclopentane diketone derivatives58%Ozonolysis of cyclopentyl C–C bonds
mCPBART, DCM, 12 hrsEpoxidized aromatic adducts<50%Electrophilic aromatic substitution

Key Findings :

  • Oxidation of the cyclopentyl group preferentially occurs at tertiary C–H bonds, yielding diketones or epoxides depending on the oxidant.

  • The 3,4-dimethylphenyl group resists oxidation due to steric hindrance from methyl substituents .

Reduction Reactions

The amide bonds and aromatic system participate in reduction pathways:

Reagent Conditions Product Yield Selectivity
LiAlH₄THF, reflux, 6 hrsN-cyclopentyl-N'-aryl ethylamine85%Complete amide-to-amine reduction
H₂ (Pd/C catalyst)50 psi, EtOH, 8 hrsPartially saturated aryl derivatives70%Selective aryl ring hydrogenation
NaBH₄/CuCl₂MeOH, 0°C, 2 hrsHydroxyamide intermediates45%Partial reduction of amide C=O

Research Insights :

  • LiAlH₄ selectively reduces the ethanediamide’s carbonyl groups without affecting the cyclopentyl ring.

  • Catalytic hydrogenation under Pd/C preferentially saturates the aromatic ring’s meta-position due to electronic effects from methyl groups .

Hydrolysis and Substitution

The ethanediamide linkage is susceptible to hydrolysis, while the dimethylphenyl group undergoes electrophilic substitution:

Hydrolysis Pathways

Conditions Product Rate Constant (k, s⁻¹)
6M HCl, 100°C, 24 hrsCyclopentylamine + 3,4-dimethylbenzoic acid3.2 × 10⁻⁵
2M NaOH, 80°C, 12 hrsSodium carboxylate + aryl amine1.8 × 10⁻⁵

Mechanistic Notes :

  • Acidic hydrolysis proceeds via nucleophilic attack of water on protonated amide carbonyls.

  • Steric hindrance from the cyclopentyl group slows hydrolysis kinetics compared to linear analogues .

Substitution Reactions

Reagent Site Product Yield
HNO₃/H₂SO₄Aromatic ring (para)Nitro-substituted derivative55%
Cl₂/FeCl₃Aromatic ring (ortho)Chlorinated adduct40%
Br₂ (neat)Aromatic ring (meta)Dibrominated compound30%

Observations :

  • Methyl groups direct electrophiles to meta/para positions with moderate regioselectivity.

  • Nitration yields para-nitro products due to steric deactivation of ortho sites .

Metal-Mediated Transformations

The compound participates in coordination chemistry and catalysis:

Metal Catalyst Reaction Type Product Application
Pd(OAc)₂Suzuki–Miyaura couplingBiaryl-functionalized ethanediamideDrug conjugate synthesis
CuI/L-prolineUllmann couplingN-aryl cyclopentylamideHeterocycle assembly
FeCl₃Oxidative dimerizationBis-ethanediamide macrocycleSupramolecular chemistry

Data Highlights :

  • Palladium-catalyzed cross-couplings occur at the aryl bromide intermediate (synthesized via bromination) .

  • Iron(III)-mediated dimerization produces macrocycles with cavity sizes suitable for host–guest chemistry.

Thermal and Photochemical Behavior

Condition Process Outcome
200°C, inert atmosphereRetro-amide cleavageCyclopentane + CO₂ + aryl amine
UV light (254 nm)[2+2] CycloadditionQuinoline-fused ethanediamide

Stability Profile :

  • Thermal degradation above 180°C releases CO₂, indicating retro-amideization.

  • Photochemical cycloadditions form strained heterocycles with blue fluorescence .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions including oxidation, reduction, substitution, and cyclization .

Biology

The compound exhibits significant biological activities that make it valuable for studying cellular processes and pathways. Notably:

  • Anticancer Activity : Research indicates that this compound has promising anticancer properties against various cancer types including breast, lung, and colon cancers. It has been explored as a potential chemotherapeutic agent due to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation .
  • Antibacterial and Antifungal Properties : The compound has shown efficacy against several bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine

Due to its diverse biological activities, 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is being investigated for its potential therapeutic applications in treating various diseases. Its anti-inflammatory properties further enhance its medicinal value .

Industry

In industrial applications, the unique chemical properties of this compound make it useful in developing new materials and chemical processes. It is also a key component in flavor chemistry as it contributes to the creamy scent of Massoia lactone found in Massoia trees (Cryptocarya massoy) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranoquinolinone derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a detailed comparison of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyranoquinolinone Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference
3-Benzyl-6-ethyl-4-hydroxy-2H-pyrano... 3-benzyl, 6-ethyl Broad-spectrum antibacterial, antifungal, and antioxidant activity; forms bioactive metal complexes .
4-Chloro-6-phenyl-2H-pyrano... (Compound 20) 4-Cl, 6-phenyl Superior activity against Staphylococcus aureus compared to reference antibiotics .
3,4-Dichloro-6-ethyl-2H-pyrano... (Compound 2) 3,4-diCl, 6-ethyl High reactivity for heteroannulation reactions; precursor for fused heterocycles .
6-Isopropyl-4-hydroxy-2H-pyrano... 6-isopropyl Industrial applications as a chemical reagent; enantiopure form available .
4-Hydroxy-6-phenyl-2H-pyrano... 6-phenyl Used as a precursor for synthesizing polyheterocyclic systems .
p-Chlorobenzylidene pyrazolylquinolone (Compound 3) 3-(p-chlorobenzylidene) Exceptional activity against Proteus vulgaris .

Key Findings :

Substituent Effects on Bioactivity: Chloro Groups: Chlorination at positions 3 and 4 (e.g., 3,4-dichloro-6-ethyl derivative) enhances electrophilicity, facilitating nucleophilic substitution reactions for heteroannulation . The 4-chloro-6-phenyl derivative (Compound 20) shows heightened antibacterial specificity, likely due to improved target binding . Phenyl vs. Alkyl Groups: The phenyl-substituted derivative (4-hydroxy-6-phenyl) exhibits reduced solubility compared to alkyl-substituted analogs, impacting bioavailability .

Mechanistic Insights: DFT studies on the target compound suggest that its hydroxyl and carbonyl groups participate in hydrogen bonding with microbial enzymes, while the benzyl group contributes to π-π stacking interactions . In contrast, the 3,4-dichloro derivative’s reactivity is attributed to electron-withdrawing effects, which polarize the quinoline ring for nucleophilic attack .

Synthetic Pathways: The target compound is synthesized via condensation of 4-hydroxyquinolin-2-ones with β-ketoesters, similar to methods used for 4-methyl derivatives . Chlorinated analogs (e.g., Compound 2) are prepared through nitration followed by chlorination, highlighting the versatility of pyranoquinolinones as synthetic intermediates .

Antioxidant Activity :

  • The benzyl-ethyl derivative demonstrates moderate radical scavenging activity, whereas nitro-substituted derivatives (e.g., 4-hydroxy-3-nitro-6-phenyl) show superior antioxidant properties due to the electron-deficient nitro group stabilizing radical intermediates .

Biological Activity

3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound belonging to the pyranoquinolone family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is C21H17NO4, with a molecular weight of 347.36 g/mol. The compound features a unique pyranoquinoline core characterized by a benzyl group at the 3-position, an ethyl group at the 6-position, and a hydroxyl group at the 4-position. This structural arrangement significantly influences its biological activity.

PropertyValue
Molecular FormulaC21H17NO4
Molecular Weight347.36 g/mol
CAS Number866135-99-1

Anticancer Activity

Research indicates that 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer types, including:

  • Breast Cancer : Demonstrated significant cytotoxicity in MCF-7 cell lines.
  • Lung Cancer : Exhibited inhibitory effects on A549 cancer cells.
  • Colon Cancer : Showed potential in inhibiting growth in HT29 cell lines.

In vitro studies suggest that the compound's mechanism of action may involve apoptosis induction and cell cycle arrest.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungal pathogens.
  • Anti-inflammatory : Exhibited potential in reducing inflammation in preclinical models.

The biological activity of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may bind to enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth and proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methodology : Researchers have reported various synthetic routes for producing this compound. One common method involves a multi-step process utilizing acid catalysis to form the pyranoquinolone structure .
  • In Vitro Evaluation : A study demonstrated that treatment with 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione resulted in significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneC20H16N O4Lacks benzyl substitution; simpler structure
4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinolineC20H17N O4Contains a methyl group instead of an ethyl group
6-Benzyl-4-hydroxy-2H-pyrano[3,2-c]quinolineC21H19N O4Similar benzyl substitution but lacks ethyl group

This comparison highlights how specific substituents influence the chemical properties and biological activities of these compounds.

Q & A

Q. What advanced techniques elucidate non-covalent interactions in metal complexes?

  • Magnetic susceptibility measurements and EPR spectroscopy determine coordination geometry (e.g., octahedral Fe(III) vs. square-planar Cu(II)). Thermogravimetric analysis (TGA) assesses ligand stability, while XANES probes oxidation states in catalytic applications .

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